molecular formula C13H11ClN2O3 B1417487 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone CAS No. 477868-39-6

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone

Cat. No. B1417487
M. Wt: 278.69 g/mol
InChI Key: HQNCBAFTTWGXIT-VIZOYTHASA-N
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Description

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone (4HMOPCH) is a synthetic compound that has been studied for its potential applications in various scientific and medical research fields. 4HMOPCH is a hydrazone derivative of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde (HMP), which is a naturally occurring compound found in many plants. 4HMOPCH has been studied extensively for its potential applications in biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

Identification in Biological Samples

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone and its related compounds have been identified as lipophilic aldehydes and carbonyl products in rat and human urine. These compounds, identified as their 2,4-dinitrophenyl hydrazones, were analyzed to understand their presence and concentration in biological samples, providing insight into lipid peroxidation and the metabolic processes in vivo (Kim et al., 1999).

Pharmacological Activities

Compounds structurally similar to 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone have been synthesized and tested for various pharmacological activities:

  • Anticonvulsant Activity : A series of p-chlorophenyl alcohol amides, structurally related to the compound , demonstrated significant anticonvulsant activity in seizures induced by pentylenetetrazol. The presence of chlorine in the para position of the phenyl ring was noted to increase both potency and duration of anticonvulsant activity (Meza-Toledo et al., 1998).
  • Hepatoprotective Activity : Derivatives such as 3-bromo-6-(4-chlorophenyl)-4-methylthio-2H-pyran-2-one have shown significant hepatoprotection in rats against liver injuries induced by toxins, highlighting their potential therapeutic applications (Tripathi et al., 2003).

Metabolic and Chemical Properties

Understanding the metabolic pathways and reactions of related compounds can provide valuable insights into the scientific applications of 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone:

  • Metabolic Pathways and Mutagenicity : The metabolism and mutagenicity of chloral hydrate, trichloroacetic acid, trichloroethanol, and related compounds, which share structural similarities, have been studied to understand their impact on DNA adduct formation and carcinogenic risks (Von tungeln et al., 2002).
  • Antioxidant Properties of Related Compounds : Chromones and related compounds have been identified as potent radical scavengers and antioxidants. They have been associated with numerous physiological activities, including anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be related to their capacity to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting cell impairment (Yadav et al., 2014).

properties

IUPAC Name

3-[(E)-[(3-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3/c1-8-5-12(17)11(13(18)19-8)7-15-16-10-4-2-3-9(14)6-10/h2-7,16-17H,1H3/b15-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCBAFTTWGXIT-VIZOYTHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C=NNC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)/C=N/NC2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-hydroxy-6-methyl-2-oxo-2H-pyran-3-carbaldehyde N-(3-chlorophenyl)hydrazone

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